N-(1,2-dihydroacenaphthylen-5-yl)-2-nitrobenzamide
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Overview
Description
N-(1,2-dihydroacenaphthylen-5-yl)-2-nitrobenzamide is a chemical compound that belongs to the class of acenaphthene derivatives. These compounds are known for their diverse biological properties, including antitumor, antifungal, antimicrobial, anti-inflammatory, and insecticidal activities . The structure of this compound includes an acenaphthene moiety, which is a polycyclic aromatic hydrocarbon, and a nitrobenzamide group, which is known for its potential biological activities.
Preparation Methods
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-2-nitrobenzamide typically involves the reaction of acenaphthene derivatives with nitrobenzoyl chloride under specific conditions. One common method involves the use of aluminum chloride as a catalyst in a Friedel-Crafts acylation reaction . The reaction conditions often include refluxing in an organic solvent such as dichloromethane or chloroform. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(1,2-dihydroacenaphthylen-5-yl)-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized products.
Reduction: The nitro group in the compound can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Scientific Research Applications
N-(1,2-dihydroacenaphthylen-5-yl)-2-nitrobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various acenaphthene derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group is known to undergo bioreduction in the presence of cellular reductases, leading to the formation of reactive intermediates that can interact with DNA and proteins, causing cytotoxic effects. The acenaphthene moiety may also contribute to its biological activity by intercalating into DNA and disrupting cellular processes .
Comparison with Similar Compounds
N-(1,2-dihydroacenaphthylen-5-yl)-2-nitrobenzamide can be compared with other acenaphthene derivatives such as:
N-(1,2-dihydroacenaphthylen-5-yl)methanesulfonamide: This compound has a sulfonamide group instead of a nitrobenzamide group and exhibits different biological activities.
N-(1,2-dihydroacenaphthylen-5-yl)acetamide: This compound has an acetamide group and is used in different chemical and biological applications.
N-[(1,2-dihydroacenaphthylen-5-yl)carbamothioyl]propanamide: This compound contains a carbamothioyl group and is studied for its unique chemical properties.
This compound stands out due to its nitrobenzamide group, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-19(15-5-1-2-7-17(15)21(23)24)20-16-11-10-13-9-8-12-4-3-6-14(16)18(12)13/h1-7,10-11H,8-9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFCGRKHTAGJLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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